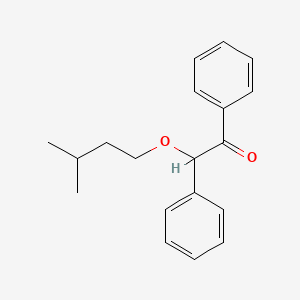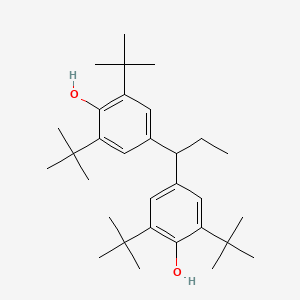
4,4'-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. This compound is known for its ability to stabilize polymers and other materials by preventing oxidative degradation. It is widely used in various industrial applications due to its high efficiency and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a suitable alkylating agent such as propane-1,1-diyl chloride. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Mecanismo De Acción
The antioxidant activity of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating or propagating oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound highly effective as an antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another sterically hindered phenolic antioxidant with similar applications.
4,4’-Ethylenebis(2,6-di-tert-butylphenol): Used in similar applications but has different structural properties.
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Used in different applications, such as protection against nerve agents.
Uniqueness
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is unique due to its high steric hindrance, which provides exceptional stability and effectiveness as an antioxidant. This makes it particularly valuable in applications where long-term stability and resistance to oxidative degradation are critical .
Propiedades
Número CAS |
19072-70-9 |
|---|---|
Fórmula molecular |
C31H48O2 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C31H48O2/c1-14-21(19-15-22(28(2,3)4)26(32)23(16-19)29(5,6)7)20-17-24(30(8,9)10)27(33)25(18-20)31(11,12)13/h15-18,21,32-33H,14H2,1-13H3 |
Clave InChI |
XSHHGHQTSXODJP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
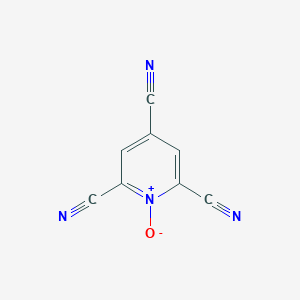

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)


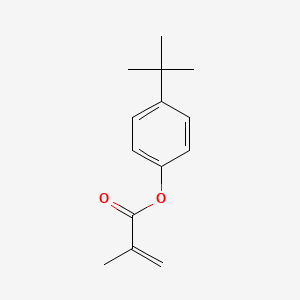

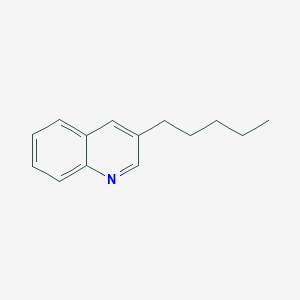

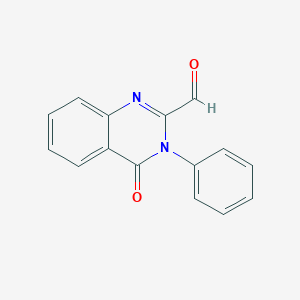
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

